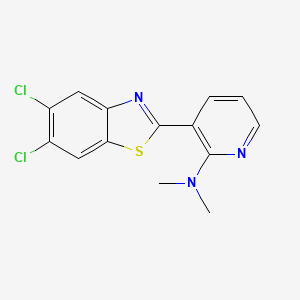

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

Description

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with 5,6-dichloro groups and linked to a dimethylated pyridine amine. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3S/c1-19(2)13-8(4-3-5-17-13)14-18-11-6-9(15)10(16)7-12(11)20-14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVYKYYWRRHJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2=NC3=CC(=C(C=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 5,6-dichloro-1,3-benzothiazole-2-amine with 2-chloropyridine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases.

Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Key Observations :

- Amine Group : The N,N-dimethylpyridin-2-amine group offers rigidity and moderate basicity, contrasting with the pyridylmethyl linker in or the pyrimidine in .

- Planarity vs. Flexibility : The pyrimidine-linked analog exhibits near-planar alignment, favoring intermolecular hydrogen bonding, whereas the target compound’s dimethylpyridine may introduce steric hindrance.

SAR Insights :

- Chloro Substitution : Dichloro groups (as in the target compound and ) correlate with enhanced antimicrobial or enzyme inhibitory activity due to increased lipophilicity and target binding .

- Heterocyclic Linkers : Pyridine/pyrimidine amines (e.g., ) contribute to π-π stacking or hydrogen-bonding interactions, critical for target engagement.

- Flexibility : Compounds with rigid cores (e.g., ) often exhibit higher crystallinity and stability, while flexible linkers (e.g., ) may improve solubility.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The pyrimidine-linked analog forms centrosymmetric dimers via N–H⋯N bonds, a feature absent in the target compound due to its dimethylated amine.

Biological Activity

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10Cl2N2S

- Molecular Weight : 273.18 g/mol

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it acts as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, which could have implications in treating skin disorders and pigmentation issues .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that triggers programmed cell death .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Tyrosinase Inhibition : A study highlighted that the compound inhibits mushroom tyrosinase activity more effectively than traditional inhibitors like kojic acid. Kinetic studies revealed competitive inhibition with docking simulations supporting these findings .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity indicates its potential as a lead compound for antibiotic development .

- Cancer Cell Studies : In experiments with B16F10 melanoma cells, the compound was shown to reduce melanin production significantly without cytotoxic effects on the cells. This suggests a dual role in both pigmentation modulation and potential anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.